molecular formula C19H20N2O2S B258634 4-isobutoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

4-isobutoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

Numéro de catalogue B258634
Poids moléculaire: 340.4 g/mol
Clé InChI: AEKRRLQWZIASHN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-isobutoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide, also known as IB-MECA, is a potent and selective agonist for the adenosine A3 receptor. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mécanisme D'action

4-isobutoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide selectively activates the adenosine A3 receptor, which is expressed in various tissues, including the brain, heart, and immune system. Activation of the A3 receptor leads to a cascade of intracellular signaling events, including the inhibition of adenylate cyclase and the activation of phospholipase C. These signaling events ultimately lead to the activation of various downstream pathways, including the induction of apoptosis in cancer cells, the inhibition of pro-inflammatory cytokines, and the protection of neurons from oxidative stress.
Biochemical and Physiological Effects:
4-isobutoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide has been shown to have a range of biochemical and physiological effects. In cancer cells, 4-isobutoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide induces apoptosis by activating the JNK pathway and inhibiting the PI3K/Akt pathway. Inflammatory cells, such as macrophages, are inhibited by 4-isobutoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide through the downregulation of pro-inflammatory cytokines such as IL-6 and TNF-alpha. In neurons, 4-isobutoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide has been shown to protect against oxidative stress and reduce neuroinflammation.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 4-isobutoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is its high selectivity for the adenosine A3 receptor. This selectivity allows for specific targeting of the receptor without affecting other adenosine receptors. Additionally, 4-isobutoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide has been shown to be stable in various experimental conditions, making it suitable for in vitro and in vivo studies. However, one limitation of 4-isobutoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Orientations Futures

There are several future directions for research on 4-isobutoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide. One area of interest is the development of novel formulations to improve the solubility and bioavailability of 4-isobutoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide. Additionally, further studies are needed to explore the potential therapeutic applications of 4-isobutoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide in various diseases, including cancer, inflammation, and neurodegenerative disorders. Finally, research is needed to better understand the mechanism of action of 4-isobutoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide and identify potential targets for drug development.

Méthodes De Synthèse

The synthesis of 4-isobutoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide involves the condensation of 2-amino-6-methylbenzothiazole with 4-isobutoxybenzoyl chloride in the presence of a base. The reaction yields 4-isobutoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide as a white solid with a purity of over 95%. The synthesis method has been optimized to produce 4-isobutoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide in large quantities with high purity, making it suitable for further research.

Applications De Recherche Scientifique

4-isobutoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is cancer therapy. Studies have shown that 4-isobutoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide can induce apoptosis in cancer cells and inhibit tumor growth in animal models. 4-isobutoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and colitis. Additionally, 4-isobutoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide has been studied for its neuroprotective effects and potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

Propriétés

Nom du produit

4-isobutoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

Formule moléculaire

C19H20N2O2S

Poids moléculaire

340.4 g/mol

Nom IUPAC

N-(6-methyl-1,3-benzothiazol-2-yl)-4-(2-methylpropoxy)benzamide

InChI

InChI=1S/C19H20N2O2S/c1-12(2)11-23-15-7-5-14(6-8-15)18(22)21-19-20-16-9-4-13(3)10-17(16)24-19/h4-10,12H,11H2,1-3H3,(H,20,21,22)

Clé InChI

AEKRRLQWZIASHN-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OCC(C)C

SMILES canonique

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OCC(C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.